molecular formula C6H3ClN4O2 B1370420 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid CAS No. 215530-62-4

6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid

Cat. No. B1370420
M. Wt: 198.57 g/mol
InChI Key: FTZDILJQOJEYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid” is a synthetic compound with the CAS Number: 215530-62-4 . It has a molecular weight of 198.57 . The IUPAC name for this compound is 6-chloro [1,2,4]triazolo [1,5-b]pyridazine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClN4O2/c7-3-1-2-4-8-5 (6 (12)13)10-11 (4)9-3/h1-2H, (H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 220-221 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has demonstrated the synthesis and structural characterization of 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine derivatives. These compounds have been analyzed using Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks, offering insights into their molecular structure and interactions (Sallam et al., 2021).

Pharmaceutical Importance

  • The significance of pyridazine analogs, including 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine derivatives, in medicinal chemistry has been highlighted. These compounds show notable pharmaceutical importance due to their potential biological activities (Sallam et al., 2021).

Molecular Aggregation and Lipophilicity

  • Studies have described the synthesis of 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine and its derivatives, analyzing their molecular aggregation and lipophilicity. This research aids in understanding the physical and chemical properties of these compounds, which is crucial for their potential applications (Katrusiak & Katrusiak, 2010).

Potential Antimicrobial Activity

  • Some derivatives of 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine have been synthesized and tested for their antibacterial and antifungal activities. These studies are important for identifying new potential antimicrobial agents (Taha, 2008).

Bioevaluation as Cytotoxic Agents

  • Recent research has focused on the synthesis and bioevaluation of 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine derivatives as cytotoxic agents. These compounds have been evaluated for their in vitro cytotoxic activities against various cancer cell lines, showing potential as cancer therapeutics (Mamta et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

While specific future directions for “6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid” were not found in the search results, similar triazolopyrimidine compounds have been the subject of ongoing research due to their diverse biological activities . These compounds have potential applications in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities .

properties

IUPAC Name

6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-3-1-2-4-8-5(6(12)13)10-11(4)9-3/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZDILJQOJEYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629374
Record name 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid

CAS RN

215530-62-4
Record name 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10.0 g of 6-chloro-2-methyl[1,2,4]triazolo[1,5-b]pyridazine was added to 55 ml of concentrated sulfuric acid under ice cooling conditions; 19.4 g of sodium dichromate dihydrate was added little by little at constant temperature, followed by stirring at room temperature for 4 days. Under ice cooling conditions, about 200 ml of ice water was added; the crystal precipitated was collected by filtration, washed with water and ethyl ether and dried to yield 9.74 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid
Reactant of Route 2
6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid
Reactant of Route 3
6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid
Reactant of Route 4
6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid
Reactant of Route 5
6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid
Reactant of Route 6
6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.